molecular formula C25H22N4O5S B11198076 1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine

1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine

Cat. No.: B11198076
M. Wt: 490.5 g/mol
InChI Key: CJVLBLBPPZQKMJ-UHFFFAOYSA-N
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Description

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an oxadiazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization with thioamides to form the thieno[3,2-d]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

  • 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
  • 3-Methoxyphenylboronic acid
  • Benzenepropanol, 4-hydroxy-3-methoxy-

Comparison: Compared to these similar compounds, 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of the thieno[3,2-d]pyrimidine core and the oxadiazole ring.

Properties

Molecular Formula

C25H22N4O5S

Molecular Weight

490.5 g/mol

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O5S/c1-4-33-19-10-7-16(13-20(19)32-3)23-26-21(34-27-23)14-28-18-11-12-35-22(18)24(30)29(25(28)31)17-8-5-15(2)6-9-17/h5-13H,4,14H2,1-3H3

InChI Key

CJVLBLBPPZQKMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4)OC

Origin of Product

United States

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